(5-chloro-4-methylpyridin-2-yl)methanol hydrochloride
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Overview
Description
(5-chloro-4-methylpyridin-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C7H9Cl2NO It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-4-methylpyridin-2-yl)methanol hydrochloride typically involves the chlorination of 4-methylpyridine followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 4-methylpyridine with chlorine gas to produce 5-chloro-4-methylpyridine. This intermediate is then reacted with formaldehyde and a reducing agent to yield (5-chloro-4-methylpyridin-2-yl)methanol. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of industrial-grade reagents and equipment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(5-chloro-4-methylpyridin-2-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base
Major Products Formed
Oxidation: 5-chloro-4-methylpyridine-2-carboxylic acid.
Reduction: 5-chloro-4-methylpyridin-2-ylmethanol.
Substitution: 5-amino-4-methylpyridin-2-ylmethanol
Scientific Research Applications
(5-chloro-4-methylpyridin-2-yl)methanol hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-chloro-4-methylpyridin-2-yl)methanol hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, leading to antimicrobial effects . The exact molecular pathways and targets involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-methylpyridine: A related compound with similar chemical properties but lacking the hydroxymethyl group.
5-chloro-4-methylpyridin-2-ol: Another related compound with a hydroxyl group instead of a hydroxymethyl group.
Uniqueness
(5-chloro-4-methylpyridin-2-yl)methanol hydrochloride is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
2731006-35-0 |
---|---|
Molecular Formula |
C7H9Cl2NO |
Molecular Weight |
194.1 |
Purity |
95 |
Origin of Product |
United States |
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